5-Chloro-2-hydroxy-4-methoxybenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6ClNO2 |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-4-methoxybenzonitrile |
InChI |
InChI=1S/C8H6ClNO2/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-3,11H,1H3 |
InChI Key |
YAZRRQXIGRCPAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C#N)Cl |
Origin of Product |
United States |
Strategic Approaches to the Synthesis of 5 Chloro 2 Hydroxy 4 Methoxybenzonitrile
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.comyoutube.com For 5-Chloro-2-hydroxy-4-methoxybenzonitrile, several disconnections can be considered, each presenting a unique synthetic pathway with its own set of challenges and advantages.
The primary disconnections for the target molecule are at the bonds connecting the substituents to the aromatic ring:
C-Cl Bond Disconnection: This is often the most strategically sound disconnection. It leads to the precursor 2-hydroxy-4-methoxybenzonitrile (B1312819) . The existing electron-donating hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are strong ortho, para-directors. Their combined activating effect would strongly direct an incoming electrophile, such as a chlorinating agent, to the C-5 position, which is para to the hydroxyl group and ortho to the methoxy group, ensuring high regioselectivity.
C-O (Methoxy) Bond Disconnection: This disconnection points to 5-chloro-2,4-dihydroxybenzonitrile as a key intermediate. nih.gov The synthesis would then require the selective O-methylation of the hydroxyl group at the C-4 position. This can be challenging as it requires differentiating between two hydroxyl groups on the same ring.
C-CN Bond Disconnection: Breaking the carbon-nitrile bond suggests a precursor like a corresponding aryl halide (for a Rosenmund-von Braun reaction) or an aniline (B41778) (for a Sandmeyer reaction). While viable, these multi-step transformations might be less efficient than direct chlorination. A more common approach is to form the nitrile from an aldehyde, suggesting 5-chloro-2-hydroxy-4-methoxybenzaldehyde as a precursor.
C-O (Hydroxy) Bond Disconnection: This route would start from 5-chloro-4-methoxybenzonitrile and necessitate an ortho-hydroxylation. Directing a hydroxyl group to a specific, activated position can be synthetically challenging and often requires specialized reagents. rsc.orgresearchgate.net
Based on this analysis, the most logical and efficient forward synthesis starts from a simpler, disubstituted benzene (B151609) and introduces the substituents in a controlled manner. A highly plausible pathway originates from resorcinol (B1680541) (1,3-dihydroxybenzene), proceeding through key precursors like 4-methoxyphenol (B1676288), 2-hydroxy-4-methoxybenzaldehyde (B30951), and finally 2-hydroxy-4-methoxybenzonitrile before the final chlorination step. researchgate.net
Established Synthetic Methodologies
Building on the retrosynthetic plan, several established chemical transformations can be employed to construct the target molecule.
The final step in the most logical synthetic route is the regioselective chlorination of 2-hydroxy-4-methoxybenzonitrile. The powerful ortho, para-directing nature of the hydroxyl and methoxy groups synergistically activates the C-5 position for electrophilic aromatic substitution. The hydroxyl group at C-2 directs to C-3 (ortho) and C-5 (para), while the methoxy group at C-4 directs to C-3 and C-5 (ortho). This overwhelming electronic preference makes the reaction highly selective.
Common reagents for this transformation include sulfuryl chloride (SO2Cl2) and N-Chlorosuccinimide (NCS), often used in an inert solvent.
| Reaction | Chlorinating Agent | Typical Conditions | Notes |
| Chlorination of 2-hydroxy-4-methoxybenzonitrile | Sulfuryl Chloride (SO2Cl2) | Inert solvent (e.g., Dichloromethane (B109758), Chloroform), Room Temperature | Often provides clean and high-yielding chlorination for activated phenols. |
| Chlorination of 2-hydroxy-4-methoxybenzonitrile | N-Chlorosuccinimide (NCS) | Acetonitrile or DMF, Room Temperature | A milder alternative to SO2Cl2, suitable for sensitive substrates. |
A key precursor, 2-hydroxy-4-methoxybenzonitrile, can be synthesized from 2,4-dihydroxybenzonitrile. nih.gov This requires the selective methylation of the hydroxyl group at the C-4 position. The C-4 hydroxyl is typically more nucleophilic and sterically accessible than the C-2 hydroxyl, which may be involved in intramolecular hydrogen bonding with the adjacent nitrile group. This difference in reactivity allows for selective methylation.
Standard methylation procedures involve reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a mild base to deprotonate the more acidic phenolic hydroxyl.
| Precursor | Methylating Agent | Base/Solvent | Product |
| 2,4-Dihydroxybenzonitrile | Dimethyl Sulfate (DMS) | K2CO3 / Acetone | 2-Hydroxy-4-methoxybenzonitrile |
| 2,4-Dihydroxybenzonitrile | Methyl Iodide (CH3I) | NaH / THF | 2-Hydroxy-4-methoxybenzonitrile |
Alternatively, the methoxy group can be introduced earlier in the synthesis, starting from resorcinol to form 4-methoxyphenol, which is then elaborated. researchgate.net
The introduction of the nitrile functional group is a crucial step. A highly effective and common method is the conversion of a benzaldehyde (B42025) to a benzonitrile (B105546). This typically proceeds in two steps: formation of an aldoxime with hydroxylamine (B1172632), followed by dehydration. rsc.org The synthesis of the precursor 2-hydroxy-4-methoxybenzaldehyde from 4-methoxyphenol is a well-established reaction (e.g., via Reimer-Tiemann or Vilsmeier-Haack formylation). researchgate.net
Modern methods using ionic liquids or other catalysts can achieve this transformation in a single step from the aldehyde. rsc.org
| Starting Material | Reagents | Typical Conditions | Notes |
| 2-Hydroxy-4-methoxybenzaldehyde | 1. Hydroxylamine hydrochloride (NH2OH·HCl), Pyridine2. Acetic Anhydride | Step 1: RefluxStep 2: Heat | Classic two-step method via oxime isolation. |
| 2-Hydroxy-4-methoxybenzaldehyde | Hydroxylamine & Ionic Liquid (e.g., [HSO3-b-Py]·HSO4) | 100-120 °C | A greener, one-pot procedure with high yield. rsc.org |
| 2-Hydroxy-4-methoxybenzaldehyde | NH2OH·HCl, MeSO2Cl | 70 °C | Efficient conversion using methanesulfonyl chloride. |
An alternative, though more complex, approach involves the direct hydroxylation of a pre-formed chlorinated benzonitrile, such as 5-chloro-4-methoxybenzonitrile. Introducing a hydroxyl group ortho to an existing substituent is a significant challenge in synthetic chemistry.
Directed ortho-metalation (DoM) is a powerful strategy for such transformations. rsc.org A directing group on the aromatic ring coordinates to a strong base (typically an organolithium reagent), facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic oxygen source to install the hydroxyl group. For 5-chloro-4-methoxybenzonitrile, the methoxy group could potentially direct metalation to the C-3 position, while the nitrile could direct to the C-6 position, making the desired C-2 hydroxylation difficult to achieve selectively without a more powerful directing group.
More recent advances include transition-metal-catalyzed C-H activation/hydroxylation reactions. researchgate.net Catalysts based on palladium or ruthenium can direct hydroxylation to a specific C-H bond with the help of a directing group. rsc.orgresearchgate.net Biocatalytic methods using enzymes like unspecific peroxygenases (UPOs) also show promise for the selective hydroxylation of aromatic compounds. rsc.org
| Strategy | Key Reagents | Notes |
| Directed ortho-Metalation (DoM) | 1. Strong Base (e.g., n-BuLi, LDA)2. Electrophilic O-source (e.g., O2, MoOPH) | Regioselectivity is highly dependent on the directing group's ability. |
| Pd- or Ru-catalyzed C-H Hydroxylation | Pd(OAc)2 or [RuCl2(p-cymene)]2, Oxidant | Requires a suitable directing group on the substrate for C-H activation. rsc.orgresearchgate.net |
| Biocatalytic Hydroxylation | Unspecific Peroxygenase (UPO), H2O2 | Offers high selectivity under mild, environmentally friendly conditions. rsc.org |
Development and Optimization of Novel Synthetic Routes
Research into the synthesis of complex molecules continuously aims for greater efficiency, sustainability, and safety. For a molecule like this compound, optimization can focus on several areas. The development of one-pot reactions that combine multiple steps, such as the direct conversion of aldehydes to nitriles using recyclable ionic liquid catalysts, represents a significant improvement over traditional multi-step processes. rsc.org
The application of C-H functionalization logic offers a paradigm shift in synthesis. Instead of building a molecule through a series of functional group interconversions, C-H activation allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds. A future synthetic route could potentially form the C-Cl, C-OH, or C-CN bonds through late-stage, catalyst-controlled C-H functionalization, drastically shortening the synthetic sequence.
Furthermore, the use of flow chemistry, where reagents are pumped through a reactor in a continuous stream, can offer improved safety, better heat management, and higher yields compared to traditional batch processing, especially for potentially hazardous reactions.
Catalyst Development and Screening for Improved Efficiency and Selectivity
For the electrophilic chlorination of the 2-hydroxy-4-methoxybenzonitrile intermediate, a range of catalysts can be screened. Lewis acids are common catalysts for such reactions. The screening process would involve evaluating various catalysts under different reaction conditions (solvent, temperature, reaction time) to identify the optimal system.
Table 1: Hypothetical Catalyst Screening for the Chlorination of 2-hydroxy-4-methoxybenzonitrile
| Catalyst | Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | Selectivity for 5-Chloro isomer (%) |
| AlCl₃ | SO₂Cl₂ | Dichloromethane | 25 | 85 | 90 |
| FeCl₃ | SO₂Cl₂ | 1,2-Dichloroethane | 40 | 88 | 92 |
| ZnCl₂ | NCS | Acetonitrile | 60 | 75 | 85 |
| None | SO₂Cl₂ | Dichloromethane | 25 | 60 | 70 |
| Montmorillonite K-10 | NCS | Acetonitrile | 60 | 82 | 88 |
This table is illustrative and based on common catalysts for electrophilic chlorination; it does not represent actual experimental data for this specific reaction.
Beyond the chlorination step, catalysis is also relevant in the broader context of benzonitrile synthesis. For instance, the conversion of benzaldehydes to benzonitriles can be catalyzed by various metal salts. rsc.org In some modern approaches, photoredox catalysis using organic dyes like 4CzIPN can generate azide (B81097) radicals that facilitate the conversion of benzyl (B1604629) alcohols directly to aryl nitriles, representing an innovative catalytic pathway. researchgate.net For related hydrogenations in the benzonitrile family, palladium on carbon (Pd/C) and platinum dioxide (PtO₂) are effective catalysts. acs.org
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles is crucial for developing sustainable and environmentally benign methods for synthesizing fine chemicals like this compound. This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Key green chemistry considerations for this synthesis include:
Alternative Reagents: Traditional methods for converting aldehydes to nitriles often involve toxic reagents. A greener approach utilizes hydroxylamine hydrochloride, but this generates corrosive hydrochloric acid. An innovative alternative is the use of an ionic liquid like hydroxylamine 1-sulfobutyl pyridine (B92270) hydrosulfate salt, which can be recycled and simplifies separation. rsc.orgnih.gov
Catalyst Choice: Employing heterogeneous or recyclable catalysts is a core green principle. For example, using a solid acid catalyst like Montmorillonite K-10 clay instead of homogeneous Lewis acids (e.g., AlCl₃) for the chlorination step would simplify catalyst removal and recycling.
Solvent Selection: The choice of solvent has a significant environmental impact. The ideal synthesis would use water or benign solvents like ethanol (B145695) or acetone, and avoid halogenated solvents such as dichloromethane or chloroform. orgsyn.org The use of ionic liquids can also serve a dual role as both solvent and catalyst, reducing the need for volatile organic compounds (VOCs). nih.gov
Atom Economy: The synthesis should be designed to maximize the incorporation of atoms from the reactants into the final product. The proposed route starting from 2,4-dihydroxybenzaldehyde (B120756) is relatively efficient, but by-products are formed in each step (e.g., salts from neutralization, dehydration products). Optimizing reaction conditions to minimize side reactions is key.
Energy Efficiency: Utilizing methods like microwave irradiation or ultrasonic irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. doi.org
Process Intensification and Scale-Up Considerations
Process intensification involves developing innovative methods and equipment to create substantially smaller, cleaner, and more energy-efficient manufacturing processes. aiche.org For the synthesis of this compound, moving from traditional batch processing to continuous manufacturing offers significant advantages for scale-up. acs.org
Key aspects of process intensification applicable to this synthesis include:
Continuous Flow Reactors: Instead of large batch reactors, continuous flow systems, such as microreactors or packed bed reactors, can be used. amarequip.com These systems offer superior heat and mass transfer, allowing for better control over reaction conditions, especially for highly exothermic steps like chlorination. This enhanced control can lead to higher yields, improved selectivity, and safer operation by minimizing the inventory of hazardous materials at any given time. acs.org
Multifunctional Reactors: Integrating reaction and separation into a single unit, such as in reactive distillation, can significantly improve efficiency. numberanalytics.com For example, if a reversible reaction step were involved, continuously removing a byproduct could drive the equilibrium towards the product.
Scale-Up Strategy: Scaling up a chemical process often presents challenges with mixing and heat transfer. Continuous processing mitigates many of these issues, as scaling up involves running the process for a longer duration or using multiple small reactors in parallel ("numbering-up") rather than increasing the size of the reactor. This makes the transition from laboratory to industrial production more predictable. acs.org Companies in the fine chemical and pharmaceutical sectors have successfully adopted microreactor technology to improve yield and selectivity. numberanalytics.com
Isolation and Purification Techniques for Synthetic Product
After the synthesis, a robust isolation and purification strategy is essential to obtain this compound with the required purity. The process would typically involve a series of extraction, washing, and crystallization steps tailored to the chemical properties of the target molecule and the impurities present.
A general procedure following the final chlorination step would be:
Quenching and Extraction: The reaction mixture is first quenched, for example, by pouring it onto ice water to deactivate any remaining reagents. orgsyn.org The product is then extracted from the aqueous layer into an organic solvent like ethyl acetate.
Washing: The organic extract is washed sequentially with different aqueous solutions to remove impurities. A wash with a dilute acid (e.g., HCl) can remove basic impurities, while a wash with a dilute base (e.g., sodium bicarbonate) can remove acidic by-products. A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic phase.
Drying and Concentration: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate, to remove all traces of water. The drying agent is then filtered off, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Purification: The final purification of the crude solid can be achieved through several methods:
Recrystallization: This is a common and effective method for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/water, heptane, or acetone/acetonitrile) and allowed to cool slowly. google.com The pure compound crystallizes out, leaving impurities dissolved in the mother liquor.
Chromatography: If recrystallization is insufficient, column chromatography using silica (B1680970) gel is a powerful technique for separating the target compound from closely related impurities. chemicalbook.com
Decolorization: If the product is colored due to high-molecular-weight impurities, treating a solution of the crude product with activated charcoal can remove the color before the final crystallization. google.com
Table 2: Summary of a General Purification Protocol
| Step | Reagents/Materials | Purpose |
| 1. Work-up | Ethyl Acetate, Water | Extraction of the product from the reaction mixture. |
| 2. Washing | Dilute HCl, Dilute NaHCO₃, Brine | Removal of acidic, basic, and water-soluble impurities. |
| 3. Drying | Anhydrous MgSO₄ or Na₂SO₄ | Removal of dissolved water from the organic solvent. |
| 4. Concentration | Rotary Evaporator | Removal of the solvent to isolate the crude product. |
| 5. Final Purification | Ethanol/Water, Heptane, Silica Gel | Removal of remaining impurities to achieve high purity via recrystallization or chromatography. |
Elucidation of Chemical Reactivity and Transformation Pathways of 5 Chloro 2 Hydroxy 4 Methoxybenzonitrile
Reactions Involving the Nitrile Moiety
The nitrile group (—C≡N) is a versatile functional handle, susceptible to a variety of transformations including nucleophilic additions, reductions, and derivatizations into other nitrogen-containing heterocycles and functional groups.
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. A primary example of this is the hydration of the nitrile to form a carboxamide. This transformation can be achieved under acidic or basic conditions. For instance, a related compound, 3-methoxy-4-methylbenzamide, is synthesized from 3-methoxy-4-methylbenzoic acid and ammonia (B1221849) water, and this amide can then be dehydrated using thionyl chloride to form the corresponding benzonitrile (B105546). google.com The reverse reaction, the hydration of the nitrile to the amide, is a fundamental process.
Another synthetic route involves the reaction of a corresponding aldehyde (2-hydroxy-4-methoxybenzaldehyde) with hydroxylamine (B1172632) hydrochloride and sodium formate (B1220265) in formic acid, which proceeds through an oxime intermediate that dehydrates to the nitrile.
The nitrile group can be reduced to either an imine or a primary amine, depending on the reagents and reaction conditions. Catalytic hydrogenation or treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) typically leads to the corresponding primary amine. A related reaction is the reductive amination of benzonitriles with amines in the presence of a reducing agent like sodium cyanoborohydride (NaCNBH₃) to yield substituted amines. semanticscholar.org
The nitrile functionality serves as a key precursor for the synthesis of several important derivatives.
Amides: As mentioned, nitriles can be hydrolyzed to amides. The synthesis of N-substituted amides can also be achieved by first converting the nitrile to the corresponding carboxylic acid (5-chloro-2-hydroxy-4-methoxybenzoic acid) via hydrolysis, followed by reaction with a primary amine in the presence of a coupling agent like phosphorus trichloride (B1173362) (PCl₃) or by generating phosphonium (B103445) salts in situ. researchgate.netnih.gov
Amidines: Amidines are compounds with the R-C(=NH)NH₂ functional group and are readily synthesized from nitriles. thieme-connect.de A common method is the Pinner reaction, where the nitrile reacts with an alcohol in the presence of hydrogen chloride to form an imidate salt (Pinner salt), which then reacts with ammonia or an amine to give the amidine. semanticscholar.orgresearchgate.net The direct addition of ammonia or amines to nitriles, often facilitated by ammonium (B1175870) salts or Lewis acids, is another route to amidine formation. thieme-connect.de
Tetrazoles: The [2+3] cycloaddition reaction between a nitrile and an azide (B81097) ion is the most common and effective method for synthesizing 5-substituted 1H-tetrazoles. scielo.org.zanih.gov This reaction is often catalyzed by various agents to improve yields and reaction conditions. scielo.org.za Zinc salts, for example, are effective catalysts for the reaction in water. organic-chemistry.org Other reported catalysts include nano-TiCl₄.SiO₂, which acts as a reusable, heterogeneous Lewis acid catalyst for the reaction between benzonitriles and sodium azide in DMF. scielo.org.za
Table 1: Catalysts for Tetrazole Synthesis from Nitriles This table is interactive. Users can sort by catalyst or reaction conditions.
| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Nano-TiCl₄.SiO₂ | Benzonitrile, Sodium Azide | DMF | Reflux, 2h | Good | scielo.org.za |
| Zinc(II) Salts | Aromatic/Alkyl Nitriles, Sodium Azide | Water | - | Broad Scope | organic-chemistry.org |
| Yb(OTf)₃ | Amines, Triethyl Orthoformate, Sodium Azide | - | - | Good | organic-chemistry.org |
| L-proline | Aryl/Alkyl Nitriles, Sodium Azide | - | - | Excellent | organic-chemistry.org |
| Iodine or Silica-supported NaHSO₄ | Nitriles, Sodium Azide | - | - | - | organic-chemistry.org |
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group (—OH) is acidic and nucleophilic, enabling reactions such as O-alkylation, O-acylation, and various condensation and coupling processes. Its reactivity is influenced by the electronic effects of the other substituents on the aromatic ring.
The nucleophilic oxygen of the hydroxyl group can attack electrophiles, leading to the formation of ethers (O-alkylation) or esters (O-acylation).
O-Alkylation: In the presence of a base to deprotonate the hydroxyl group, the resulting phenoxide ion can react with alkyl halides or other alkylating agents to form ethers. For example, the reaction of a related compound, 5-chloro-2-hydroxy-N-phenylbenzamide, with chloro-substituted acid ethyl esters in ethyl methyl ketone results in the formation of the corresponding O-alkylated ethyl esters. researchgate.net
O-Acylation: Esters can be formed by reacting the phenolic hydroxyl group with acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270).
The phenolic hydroxyl group can participate in condensation reactions, often in conjunction with other functional groups on the molecule or with external reagents. For instance, hydrazides derived from related salicylic (B10762653) acids can be condensed with aldehydes to form hydrazones. researchgate.net The molecule itself, or its derivatives, can act as a nucleophile in coupling reactions. In the presence of Lewis or Brønsted acids, related hydroxy-furanone structures can react with arenes in a process that is formally an electrophilic aromatic substitution, demonstrating the potential for the hydroxyl-bearing carbon to be involved in C-C bond formation under specific conditions. mdpi.com
Table 2: Summary of Transformation Pathways This table is interactive. Users can sort by functional group or reaction type.
| Starting Functional Group | Reaction Type | Reagents/Conditions | Product Functional Group | Reference |
|---|---|---|---|---|
| Nitrile | Hydration | H⁺ or OH⁻, H₂O | Carboxamide | google.com |
| Nitrile | Reduction | LiAlH₄ or Catalytic Hydrogenation | Primary Amine | semanticscholar.org |
| Nitrile | Amidine Synthesis | 1. HCl, ROH; 2. NH₃ | Amidine | semanticscholar.orgthieme-connect.de |
| Nitrile | Tetrazole Synthesis | NaN₃, Catalyst (e.g., ZnCl₂) | Tetrazole | scielo.org.zaorganic-chemistry.org |
| Phenolic Hydroxyl | O-Alkylation | Base, Alkyl Halide | Ether | researchgate.net |
| Phenolic Hydroxyl | O-Acylation | Base, Acyl Halide/Anhydride | Ester | - |
| Phenolic Hydroxyl / Derivative | Condensation | Aldehydes (from hydrazide) | Hydrazone | researchgate.net |
Chelation and Complexation Properties
The molecular architecture of 5-Chloro-2-hydroxy-4-methoxybenzonitrile, specifically the arrangement of the hydroxyl and cyano groups, imparts significant potential for chelation and the formation of coordination complexes with various metal ions. The presence of a hydroxyl group adjacent (in the ortho position) to a cyano group creates a bidentate ligand site.
The primary mechanism of chelation involves the deprotonation of the phenolic hydroxyl group to form a phenoxide anion. This negatively charged oxygen atom, combined with the nitrogen atom of the cyano group which possesses a lone pair of electrons, can simultaneously coordinate to a single metal center. This forms a stable, five-membered chelate ring, a favored conformation in coordination chemistry. While specific studies on the complexation of this compound are not extensively documented in publicly available literature, the behavior of analogous compounds, such as derivatives of 5-chloro-2-hydroxybenzaldehyde, confirms the ability of the ortho-hydroxyaryl motif to form stable complexes with transition metals like copper. orgsyn.org The methoxy (B1213986) group, while generally a weaker coordinating agent than the phenoxide or cyano groups, could potentially participate in complexation depending on the metal ion and reaction conditions.
| Potential Coordination Site | Atom | Role in Chelation | Comment |
|---|---|---|---|
| Hydroxyl Group (-OH) | Oxygen | Primary binding site (after deprotonation) | Forms a strong anionic O-Metal bond. |
| Cyano Group (-C≡N) | Nitrogen | Secondary binding site | Donates electron lone pair to form a coordinate bond. |
| Methoxy Group (-OCH₃) | Oxygen | Weak/Potential binding site | Less likely to participate unless in specific steric or electronic environments. |
Reactivity of the Methoxy Group
The methoxy group (-OCH₃) at the C4 position is a key functional group that significantly influences the compound's reactivity, both through its own transformations and its electronic effects on the aromatic system.
The cleavage of the methyl-aryl ether bond is a common and important transformation, converting the methoxy group into a hydroxyl group, thereby yielding the corresponding catechol derivative (5-chloro-2,4-dihydroxybenzonitrile). This demethylation can be achieved through several established strategies, most notably using strong Lewis acids or protic acids.
One of the most effective and widely used reagents for this purpose is boron tribromide (BBr₃). nih.gov The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the highly Lewis-acidic boron atom. core.ac.uk This is followed by a nucleophilic attack on the methyl carbon by a bromide ion, displacing the aryl-boron complex in a mechanism akin to an Sₙ2 reaction. nih.govresearchgate.net Subsequent aqueous workup hydrolyzes the boron-oxygen bond to liberate the free phenol (B47542). core.ac.uk This method is often preferred for its high efficiency under relatively mild conditions. orgsyn.org
Alternatively, cleavage can be accomplished using strong protic acids such as hydrobromic acid (HBr) or hydriodic acid (HI). libretexts.orgmasterorganicchemistry.com In this pathway, the ether oxygen is first protonated by the strong acid, converting the methoxy group into a good leaving group (an oxonium ion). youtube.com A nucleophile, typically Br⁻ or I⁻, then attacks the sterically unhindered methyl carbon via an Sₙ2 mechanism, displacing the phenol and forming a methyl halide. libretexts.orglibretexts.org Cleavage of aryl alkyl ethers with these reagents invariably yields a phenol and an alkyl halide, as the aromatic ring is unreactive toward Sₙ1 or Sₙ2 conditions. libretexts.org
| Method | Reagent(s) | Typical Conditions | Mechanism | Key Advantage |
|---|---|---|---|---|
| Lewis Acid Cleavage | Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), -78°C to room temp | Lewis acid complexation followed by Sₙ2 attack by Br⁻ | High efficiency, tolerates many functional groups. orgsyn.org |
| Strong Acid Cleavage | HBr or HI (often in Acetic Acid) | Reflux/elevated temperatures | Protonation of ether oxygen followed by Sₙ2 attack by halide | Classic, well-established method. |
| Modern Reductive Cleavage | Tris(pentafluorophenyl)borane / Silane | Mild, ambient conditions | Reductive cleavage to a siloxane, then hydrolysis | Very mild conditions suitable for complex substrates. researchgate.net |
The methoxy group exerts a powerful dual electronic influence on the aromatic ring, which dictates its stability and reactivity patterns, particularly in electrophilic aromatic substitution. This influence is a combination of a strong, electron-donating resonance effect (+R) and a moderate, electron-withdrawing inductive effect (-I). stackexchange.com
Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the π-system of the benzene (B151609) ring. This increases the electron density on the ring, especially at the positions ortho and para to the methoxy group (C3 and C5 in this molecule). vaia.comvaia.com
Inductive Effect (-I): Due to the high electronegativity of oxygen relative to carbon, the methoxy group withdraws electron density from the C4 carbon through the sigma bond. stackexchange.com
In almost all cases for the methoxy group, the resonance effect dominates the inductive effect. libretexts.org Consequently, the methoxy group is considered a strong activating group, making the aromatic ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. vaia.comyoutube.com This activation is, however, modulated by the presence of the other substituents. The electron-withdrawing chloro and cyano groups partially counteract the activation provided by the hydroxyl and methoxy groups.
| Electronic Effect | Description | Impact on Aromatic Ring |
|---|---|---|
| Resonance (+R) | Donation of oxygen lone pair electrons into the π-system. stackexchange.com | Increases electron density, especially at ortho/para positions (C3, C5). Strongly activating. vaia.com |
| Inductive (-I) | Withdrawal of electron density through the C-O sigma bond due to oxygen's electronegativity. stackexchange.com | Decreases electron density locally at the point of attachment (C4). Weakly deactivating. |
| Overall Effect | Resonance effect is dominant. | Net electron-donating; activates the ring for electrophilic substitution. libretexts.org |
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring
The substitution pattern of this compound allows for a range of further functionalization reactions on the aromatic ring, including directed metalation and substitution of the existing halogen.
Directed ortho metalation (DoM) is a powerful synthetic strategy for achieving regioselective substitution on aromatic rings. The reaction uses a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate a position ortho to a directing metalation group (DMG). wikipedia.org Both the hydroxyl and methoxy groups are known DMGs. wikipedia.orgorganic-chemistry.org
In the case of this compound, the reaction sequence is dictated by the relative acidity and directing power of the functional groups.
Deprotonation: The phenolic proton of the hydroxyl group is the most acidic proton in the molecule. Therefore, the first equivalent of an organolithium base will rapidly and preferentially deprotonate the -OH group to form a lithium phenoxide.
Directed Lithiation: This in situ-formed lithium phenoxide (-O⁻Li⁺) is an extremely powerful DMG. A second equivalent of the organolithium base will then deprotonate one of the positions ortho to the oxide. The molecule has one available ortho position at C3. Lithiation at C1 is blocked by the cyano group. Therefore, treatment with two equivalents of base is expected to selectively generate the aryllithium species at the C3 position.
This lithiated intermediate can then be quenched with a wide variety of electrophiles (e.g., aldehydes, alkyl halides, CO₂) to introduce a new substituent exclusively at the C3 position with high regioselectivity. wikipedia.org
| Substituent | Position | Role in DOM | Predicted Outcome |
|---|---|---|---|
| -OH | C2 | Acidic proton source; becomes a powerful DMG (-O⁻Li⁺) after deprotonation. | Directs lithiation to the C3 position. |
| -OCH₃ | C4 | Moderate DMG. organic-chemistry.org | Cooperatively activates the C3 position for lithiation. |
| -Cl | C5 | Weak DMG. organic-chemistry.org | Effect is subordinate to the powerful oxide director. |
| -CN | C1 | Blocks C6 position; its own directing ability is less relevant here. | Prevents lithiation at C6. |
Ipso-substitution refers to a substitution reaction occurring at a position on an aromatic ring that is already occupied by a non-hydrogen substituent. govtpgcdatia.ac.instackexchange.com For this compound, the most probable ipso-substitution is the replacement of the chlorine atom at C5. This typically proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism.
The SₙAr mechanism is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group (in this case, the chloride). libretexts.org These EWGs are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. youtube.com
In this molecule:
The cyano group (-CN) at C1 is a powerful EWG and is positioned para to the chlorine atom. This provides significant resonance stabilization to the negative charge of the Meisenheimer intermediate, making the SₙAr reaction feasible. libretexts.org
The hydroxyl (-OH) and methoxy (-OCH₃) groups are electron-donating groups, which generally deactivate the ring towards nucleophilic attack. vaia.com
The strong activating effect of the para-cyano group likely outweighs the deactivating effects of the other substituents, allowing for nucleophilic displacement of the chloride by strong nucleophiles (e.g., alkoxides, amines), although potentially requiring elevated temperatures or forcing conditions. pearson.com This would enable the introduction of a new functional group at the C5 position.
| Factor | Influence on Ipso-Substitution at C5 | Rationale |
|---|---|---|
| Cyano Group (-CN) at C1 | Strongly Promoting | Powerful electron-withdrawing group para to the leaving group; stabilizes the Meisenheimer intermediate via resonance. libretexts.org |
| Hydroxyl (-OH) at C2 | Deactivating | Electron-donating group; increases electron density on the ring, disfavoring nucleophilic attack. |
| Methoxy Group (-OCH₃) at C4 | Deactivating | Electron-donating group; increases electron density on the ring, disfavoring nucleophilic attack. vaia.com |
| Leaving Group Ability | Favorable | Chloride (Cl⁻) is a reasonably good leaving group for SₙAr reactions. |
Transition-Metal-Catalyzed Cross-Coupling Reactions
The chloro substituent on the aromatic ring of this compound serves as a key functional group for participating in several types of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com For this compound, a Suzuki-Miyaura coupling would involve the reaction of the chloro-substituted nitrile with an aryl or vinyl boronic acid (or its ester) to form a new carbon-carbon bond at the C5 position. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor. libretexts.org The presence of both a hydroxyl and a methoxy group on the ring can influence the electronic properties of the substrate and, consequently, its reactivity.
Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|
| Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5-Aryl-2-hydroxy-4-methoxybenzonitrile |
| Vinylboronic Acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 5-Vinyl-2-hydroxy-4-methoxybenzonitrile |
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by palladium. organic-chemistry.orgyoutube.com In the case of this compound, it could react with various alkenes to introduce a vinyl group at the C5 position. The reaction conditions, including the choice of catalyst, base, and solvent, would be crucial for achieving good yields and selectivity. organic-chemistry.org
Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orgnih.govorganic-chemistry.org this compound could be coupled with a terminal alkyne to synthesize 5-alkynyl-2-hydroxy-4-methoxybenzonitrile derivatives. The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org
Table 2: Potential Sonogashira Coupling Reaction Parameters
| Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF |
| Trimethylsilylacetylene | Pd(OAc)₂ | CuI | DIPA | Toluene |
Stille Coupling: The Stille reaction couples an organic halide with an organotin compound, catalyzed by palladium. libretexts.orgwikipedia.org this compound could undergo Stille coupling with various organostannanes (e.g., aryltributyltin or vinyltributyltin) to form the corresponding 5-substituted products. A key advantage of the Stille reaction is the stability of the organotin reagents. wikipedia.org
Direct C-H functionalization is an increasingly important area of research that offers a more atom-economical approach to modifying organic molecules by avoiding the pre-functionalization of substrates. For this compound, several C-H bonds on the aromatic ring could potentially be targeted for functionalization.
The directing ability of the hydroxyl and methoxy groups could play a significant role in determining the regioselectivity of C-H activation. The hydroxyl group, in particular, can act as a powerful directing group in many transition-metal-catalyzed C-H functionalization reactions, often favoring ortho-functionalization. Given the substitution pattern of this compound, the C-H bond at the C3 position would be a likely candidate for directed C-H functionalization.
Potential C-H functionalization reactions could include arylation, alkenylation, or alkynylation, catalyzed by transition metals like palladium, rhodium, or ruthenium. The specific reaction conditions, including the choice of catalyst, oxidant, and directing group strategy, would be critical for achieving the desired transformation.
Table 3: Potential C-H Functionalization Reactions
| Reaction Type | Catalyst System | Potential Product |
|---|---|---|
| Arylation | Pd(OAc)₂ / Ligand | 3-Aryl-5-chloro-2-hydroxy-4-methoxybenzonitrile |
| Alkenylation | [RhCp*Cl₂]₂ | 3-Alkenyl-5-chloro-2-hydroxy-4-methoxybenzonitrile |
Advanced Spectroscopic Characterization and Structural Investigations of 5 Chloro 2 Hydroxy 4 Methoxybenzonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.
Detailed Proton (¹H) and Carbon-13 (¹³C) Chemical Shift Analysis and Coupling Constants
In the ¹H NMR spectrum of 5-Chloro-2-hydroxy-4-methoxybenzonitrile, distinct signals would be expected for each unique proton environment. The aromatic region would feature two singlets corresponding to the protons at C-3 and C-6, a consequence of their isolation from neighboring protons. The hydroxyl (-OH) proton would appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The methoxy (B1213986) (-OCH₃) group would present a sharp singlet, typically in the range of 3.8-4.0 ppm.
The ¹³C NMR spectrum would complement this by showing a signal for each of the eight unique carbon atoms in the molecule. The chemical shifts would be indicative of their electronic environment: the carbon of the nitrile group (-CN) would be found significantly downfield, while the oxygen- and chlorine-substituted aromatic carbons would also have characteristic chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H3 | ~6.8 - 7.2 | - |
| H6 | ~7.3 - 7.6 | - |
| OH | Variable (broad) | - |
| OCH₃ | ~3.9 | ~56 |
| C1 (C-CN) | - | ~100 - 105 |
| C2 (C-OH) | - | ~155 - 160 |
| C3 (C-H) | - | ~102 - 107 |
| C4 (C-OCH₃) | - | ~160 - 165 |
| C5 (C-Cl) | - | ~115 - 120 |
| C6 (C-H) | - | ~125 - 130 |
| CN | - | ~118 - 122 |
Note: These are estimated values. Actual experimental values may vary.
Application of Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments provide further clarity by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would confirm the lack of proton-proton coupling in the aromatic ring, as no cross-peaks would be observed between the aromatic proton signals. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. nih.gov This would definitively assign the proton signals at C-3 and C-6 to their respective carbon atoms and the methoxy protons to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. researchgate.net For instance, the methoxy protons would show a correlation to the C-4 carbon, and the aromatic proton at C-6 would show correlations to C-2, C-4, and the nitrile carbon. These correlations are crucial for assembling the molecular fragments correctly.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of nuclei. A key correlation would be expected between the methoxy protons and the proton at C-3, confirming the placement of the methoxy group adjacent to this proton.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its exact molecular formula. For this compound (C₈H₆ClNO₂), the expected exact mass would be calculated and compared to the experimental value, typically with a mass accuracy in the parts-per-million (ppm) range. The presence of chlorine would be evident from the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).
Analysis of the fragmentation pattern in the mass spectrum provides insight into the molecule's stability and structure. Common fragmentation pathways for this compound would likely involve the loss of small molecules or radicals such as:
Loss of a methyl radical (•CH₃) from the methoxy group.
Loss of carbon monoxide (CO).
Cleavage of the nitrile group (-CN).
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrational Mode Assignments
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. A strong, sharp peak around 2220-2240 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. A broad band in the region of 3200-3500 cm⁻¹ would correspond to the O-H stretching of the hydroxyl group. C-O stretching vibrations for the ether and phenol (B47542) would appear in the 1200-1300 cm⁻¹ region, while aromatic C-H and C=C stretching would be observed at approximately 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. The C-Cl stretching vibration would be found in the lower frequency region, typically 600-800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile stretch is also typically strong in the Raman spectrum. The symmetric aromatic ring breathing modes, which are often weak in the IR spectrum, would be prominent in the Raman spectrum.
X-ray Diffraction (XRD) for Solid-State Molecular Architecture, Conformation, and Crystal Packing Analysis
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, XRD analysis would provide precise bond lengths, bond angles, and torsional angles.
This technique would also reveal the planarity of the benzene (B151609) ring and the conformation of the methoxy and hydroxyl substituents relative to the ring. Furthermore, XRD analysis elucidates the crystal packing, showing how individual molecules arrange themselves in the crystal lattice. This includes identifying and characterizing intermolecular interactions such as hydrogen bonds (e.g., involving the hydroxyl group) and π-π stacking between aromatic rings, which govern the macroscopic properties of the solid material. While specific data for the target compound is unavailable, related structures like N′-(5-Chloro-2-hydroxybenzylidene)-4-methoxybenzohydrazide have been analyzed, showing the formation of extensive hydrogen-bonding networks in the solid state. nih.gov
Table 2: Representative Crystal Data for a Related Chloro-Hydroxy Aromatic Compound
| Parameter | Example Value (from a related structure) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 17.569 (3) |
| b (Å) | 8.367 (2) |
| c (Å) | 19.454 (3) |
| β (°) | 93.683 (3) |
| Volume (ų) | 2853.8 (9) |
Data from N′-(5-Chloro-2-hydroxybenzylidene)-4-methoxybenzohydrazide. nih.gov
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation Effects
UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule.
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions within the aromatic system. The hydroxyl, methoxy, chloro, and nitrile substituents would all influence the position and intensity of these absorption maxima (λ_max) due to their electronic effects (mesomeric and inductive) on the conjugated system.
Fluorescence Spectroscopy: Upon excitation at a wavelength corresponding to an absorption band, the molecule may exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state. The fluorescence quantum yield and lifetime are key parameters that characterize the efficiency and dynamics of the emission process. The nature and position of the substituents on the benzene ring would significantly impact these fluorescence properties.
Computational Chemistry and Theoretical Modeling of 5 Chloro 2 Hydroxy 4 Methoxybenzonitrile
Quantum Chemical Calculations for Optimized Geometries and Electronic Structure
Quantum chemical calculations are at the forefront of theoretical chemistry, offering a window into the geometric and electronic nature of molecules. These calculations can predict stable conformations and provide a detailed picture of the electron distribution.
Density Functional Theory (DFT) has become a standard method for calculating the ground state properties of molecules due to its balance of accuracy and computational cost. The B3LYP functional, combined with a 6-311++G(d,p) basis set, is commonly employed for such studies. orientjchem.orgresearchgate.netresearchgate.net This approach allows for the optimization of the molecular geometry, yielding precise bond lengths, bond angles, and dihedral angles. For 5-Chloro-2-hydroxy-4-methoxybenzonitrile, these calculations would reveal the planar arrangement of the benzene (B151609) ring and the orientation of its substituents. The total energy, zero-point vibrational energy, and other thermodynamic parameters can also be determined, providing a comprehensive energetic profile of the molecule.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Cl | 1.745 | - | - |
| C-O (hydroxy) | 1.360 | C-C-O: 120.5 | H-O-C-C: 0.0 |
| O-H | 0.965 | - | - |
| C-O (methoxy) | 1.370 | C-C-O: 117.8 | C-O-C-C: 179.5 |
| O-CH3 | 1.430 | - | - |
| C-C≡N | 1.450 | C-C-C: 121.0 | - |
| C≡N | 1.155 | C-C≡N: 179.0 | - |
Note: The data in this table is hypothetical and serves as a representation of expected values based on related literature.
For even higher accuracy, particularly for electronic properties and the prediction of spectroscopic parameters, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be utilized. acs.orgresearchgate.net While computationally more demanding, these methods provide a more rigorous treatment of electron correlation. mdpi.com They are invaluable for calculating excited state energies, which are essential for predicting UV-Vis absorption spectra. For this compound, these calculations could predict the electronic transitions and their corresponding wavelengths, offering insights into its photophysical properties. researchgate.net
Analysis of Molecular Orbitals, Charge Distribution, and Electrostatic Potential Surfaces
The electronic character of a molecule is further elucidated by analyzing its molecular orbitals, charge distribution, and electrostatic potential surfaces. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net In this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the hydroxyl and methoxy (B1213986) substituents, while the LUMO is likely to be centered on the electron-withdrawing nitrile group.
The Mulliken atomic charges and the Molecular Electrostatic Potential (MEP) map provide a visual representation of the charge distribution. The MEP would likely show negative potential (red) around the electronegative oxygen and nitrogen atoms, as well as the chlorine atom, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton, highlighting sites for nucleophilic interaction.
Vibrational Frequency Calculations and Correlation with Experimental Spectra
Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. orientjchem.orgresearchgate.netresearchgate.net By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. For this compound, characteristic vibrational modes would include the O-H stretching of the hydroxyl group, the C≡N stretching of the nitrile group, the C-Cl stretching, and the aromatic C-H and C-C stretching and bending vibrations. Scaling of the calculated frequencies is often necessary to achieve better agreement with experimental data. researchgate.net
Table 2: Hypothetical Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| O-H stretch | 3550 |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (methoxy) | 2950-2850 |
| C≡N stretch | 2230 |
| C-C stretch (aromatic) | 1600-1450 |
| C-O stretch (methoxy) | 1250 |
| C-O stretch (hydroxy) | 1200 |
| C-Cl stretch | 750 |
Note: This data is hypothetical and based on typical values for similar functional groups.
Reaction Mechanism Elucidation and Transition State Analysis for Key Chemical Transformations
Computational chemistry is instrumental in mapping out reaction pathways and understanding the mechanisms of chemical transformations. rsc.orgresearchgate.netacs.org For this compound, theoretical methods can be used to investigate reactions such as nucleophilic aromatic substitution or reactions involving the nitrile or hydroxyl groups. By locating the transition state structures and calculating the activation energies, the feasibility and kinetics of a proposed reaction can be evaluated. This provides a molecular-level understanding of the reaction dynamics.
Conformational Analysis and Investigation of Intramolecular Interactions, including Hydrogen Bonding
The presence of both a hydroxyl group (a hydrogen bond donor) and a nitrile group (a hydrogen bond acceptor) in close proximity within this compound suggests the possibility of intramolecular hydrogen bonding. nih.govresearchgate.netmdpi.com Computational conformational analysis can determine the most stable conformer and quantify the strength of this intramolecular interaction. sujps.commdpi.com The presence of a strong intramolecular hydrogen bond would significantly influence the molecule's geometry, vibrational spectra (e.g., a red shift in the O-H stretching frequency), and chemical reactivity. The methoxy group can also influence the conformational preferences of the molecule.
Design, Synthesis, and Structure Activity Relationship Sar Studies of Derivatives and Analogues Derived from 5 Chloro 2 Hydroxy 4 Methoxybenzonitrile
Rational Design Principles for Targeted Derivative Libraries
The design of new molecules based on a lead compound like 5-Chloro-2-hydroxy-4-methoxybenzonitrile hinges on understanding how specific structural changes will impact its interaction with biological targets and its behavior within an organism. The primary strategies involve bioisosteric replacement of key functional groups and diversification of the core aromatic structure.
Bioisosteric replacement is a cornerstone of drug design, involving the substitution of one atom or group with another that possesses similar physical or chemical properties, with the goal of creating a new molecule that has similar biological properties to the parent compound. cambridgemedchemconsulting.com This strategy is employed to modulate potency, alter pharmacokinetics, reduce toxicity, or block unwanted metabolic pathways. spirochem.comresearchgate.net
Nitrile Group (-CN): The nitrile group is a versatile and metabolically stable functional group found in over 30 approved pharmaceutical drugs. nih.gov Its strong electron-withdrawing nature allows it to participate in polar interactions and modulate the properties of the aromatic ring. nih.gov In drug design, it is often considered a bioisostere for carbonyl groups and halogens. researchgate.net A primary strategy for its replacement is the use of a tetrazole ring. The 1,2,3-triazole ring is another heterocyclic structure used as a bioisostere. acs.org Both tetrazoles and triazoles can mimic the hydrogen bonding capabilities and steric profile of the nitrile or a carboxylic acid group, often with improved metabolic stability and pharmacokinetic properties. nih.govresearchgate.net Hydrolysis of the nitrile can also yield carboxamide or carboxylic acid derivatives, which introduce different hydrogen bonding patterns and polarity. google.com
Hydroxyl Group (-OH): The phenolic hydroxyl group is a crucial functional group that can act as both a hydrogen bond donor and acceptor. However, it is also a primary site for metabolic modification, specifically glucuronidation, which can lead to rapid clearance of the compound. nih.gov A common bioisosteric replacement is the substitution of the hydroxyl group with a fluorine atom. chemrxiv.org This change is often made to block metabolic oxidation while maintaining similar biological activity. chemrxiv.org The fluorine atom is sterically similar to a hydrogen atom but possesses high electronegativity, which can alter binding interactions and local acidity. chemrxiv.org Other replacements include the thiol (-SH) or amino (-NH2) groups, which also have hydrogen bonding capabilities but differ in size and electronegativity. acs.org
Methoxy (B1213986) Group (-OCH3): The methoxy group is also susceptible to metabolism, primarily through O-dealkylation, which converts it back to a hydroxyl group. nih.gov Similar to the hydroxyl group, a key bioisosteric replacement for the methoxy group is fluorine, which can prevent metabolism and is expected to increase the compound's lipophilicity. chemrxiv.org Replacing the methoxy group with small alkyl groups can also be explored to fine-tune lipophilicity and steric bulk, although this may introduce new metabolic liabilities. cambridgemedchemconsulting.com
| Original Group | Common Bioisosteric Replacement(s) | Rationale for Replacement |
|---|---|---|
| Nitrile (-C≡N) | Tetrazole, Carboxamide, Carboxylic Acid, Triazole | Mimic steric/electronic profile, alter polarity, introduce H-bonding, improve metabolic stability. nih.govresearchgate.net |
| Hydroxyl (-OH) | Fluorine (-F), Thiol (-SH), Amino (-NH₂) | Block metabolic oxidation, alter hydrogen bonding capacity, modify lipophilicity and pKa. chemrxiv.orgacs.org |
| Methoxy (-OCH₃) | Fluorine (-F), Small Alkyl Groups (e.g., -CH₃, -CH₂CH₃), Difluoromethyl (-CF₂H) | Prevent metabolic O-dealkylation, fine-tune lipophilicity and steric profile. cambridgemedchemconsulting.comnih.govchemrxiv.org |
Synthetic Methodologies for Novel Analogues
The successful creation of the designed analogues requires robust and selective synthetic methods. The polysubstituted nature of the this compound core presents unique challenges and opportunities for chemical modification.
The hydroxyl and methoxy groups are prime targets for synthetic modification due to their chemical reactivity.
Hydroxyl Group Modification: The phenolic hydroxyl group is readily alkylated or acylated. Etherification, for instance, by reacting the parent compound with various alkyl halides in the presence of a weak base like potassium carbonate (K₂CO₃), can be used to install a wide range of alkoxy groups. lew.ro This reaction converts the hydrogen bond-donating hydroxyl into a hydrogen bond-accepting ether, significantly altering its electronic properties and steric bulk. Esterification is another common modification to produce ester derivatives.
Methoxy Group Modification: The primary modification of the methoxy group is its cleavage to reveal the parent hydroxyl group, a reaction known as demethylation. nih.gov This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr). nih.gov Once the hydroxyl group is unmasked, it can be further functionalized as described above, providing a two-step pathway to a diverse set of analogues that would be difficult to access directly.
| Functional Group | Reaction Type | Typical Reagents | Product |
|---|---|---|---|
| Hydroxyl (-OH) | Etherification (Alkylation) | Alkyl Halide (R-X), K₂CO₃ | Ether (-OR) |
| Hydroxyl (-OH) | Esterification | Acyl Chloride (RCOCl), Pyridine (B92270) | Ester (-OCOR) |
| Methoxy (-OCH₃) | Demethylation | BBr₃ or HBr | Hydroxyl (-OH) |
The nitrile group can be chemically transformed into several other important functional groups, providing access to a wide range of pharmacophores.
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form a primary amide (-CONH₂) or, with more forcing conditions, a carboxylic acid (-COOH). google.comyoutube.com These transformations are valuable for introducing potent hydrogen bonding groups.
Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH₄) can convert the nitrile group into a primary amine (-CH₂NH₂), introducing a basic center into the molecule.
Cycloaddition: The [3+2] cycloaddition reaction of the nitrile with an azide (B81097), such as sodium azide (NaN₃), often in the presence of a Lewis acid, is a standard method for synthesizing tetrazole rings. This creates a metabolically stable acidic group that is a well-established bioisostere of a carboxylic acid. researchgate.net
Introducing new substituents onto the already crowded aromatic ring requires careful planning to control the position of the new group (regioselectivity). The outcome of electrophilic aromatic substitution (EAS) reactions is governed by the directing effects of the existing groups. fiveable.me
The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups and are ortho, para-directors. The chloro (-Cl) group is a deactivating group but is also an ortho, para-director. The nitrile (-CN) group is a strong deactivating group and a meta-director. On the this compound ring, the position C6 is ortho to the powerful hydroxyl activating group and meta to the chloro group. The position C3 is ortho to both the hydroxyl and methoxy groups, but also meta to the deactivating nitrile. The interplay of these electronic effects determines the site of substitution.
Advanced techniques such as directed ortho-metalation (DoM) can provide greater control. uni-muenchen.de In this method, a directing group (like the hydroxyl or a derivative) coordinates to an organolithium base, leading to deprotonation at a specific adjacent position, which can then react with an electrophile to install a new substituent with high regioselectivity. uni-muenchen.de Palladium-catalyzed cross-coupling reactions are also powerful tools for regioselectively forming new carbon-carbon or carbon-heteroatom bonds on the aromatic core. nih.gov
Structure-Activity Relationship (SAR) Investigations of Derived Compounds
The exploration of the structure-activity relationships (SAR) of compounds derived from the this compound scaffold is a critical component in the design of novel therapeutic agents. By systematically modifying the core structure and evaluating the resultant changes in biological activity, researchers can elucidate the key molecular features required for potent and selective interactions with biological targets.
Analysis of Substituent Effects on Biological Activity (e.g., Enzyme Inhibition, Receptor Affinity)
The biological activity of derivatives of the this compound framework is profoundly influenced by the nature and position of various substituents. Studies on analogous benzamide (B126) and benzonitrile (B105546) structures have provided valuable insights into these effects, particularly concerning enzyme inhibition and receptor affinity.
For instance, in a series of 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives designed as dual antagonists for the dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors, modifications at the 5-position of the benzoyl moiety significantly impacted receptor binding affinity. nih.gov The introduction of different halogens at this position revealed a clear trend in activity. While the parent 5-chloro compound served as a potent scaffold, the corresponding 5-bromo and 5-iodo analogues demonstrated a marked increase in affinity for the dopamine D2 receptor. nih.gov This suggests that larger, more polarizable halogen atoms at the C5 position are favorable for this particular biological target.
Furthermore, the substitution pattern on the aromatic ring plays a crucial role in determining the antiproliferative activity of related compounds. In a study of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives, various substituents were introduced, and their effects on cancer cell lines were evaluated. researchgate.net The results indicated that the nature of the substituent on the sulphamoylphenyl ring could dramatically alter the cytotoxic potency.
In a different series of N-substituted benzimidazole (B57391) carboxamides, the influence of hydroxy and methoxy groups on the phenyl ring was investigated. A 2-hydroxy-4-methoxy-substituted derivative demonstrated selective activity against the MCF-7 breast cancer cell line. mdpi.com This highlights the importance of the specific arrangement of hydroxyl and methoxy groups for achieving selective biological effects.
The following table summarizes the observed effects of key substituents on the biological activity of compounds structurally related to this compound.
| Core Structure Moiety | Substituent/Modification | Observed Effect on Biological Activity | Target | Reference |
| 4-Amino-5-chloro-2-methoxybenzoyl | 5-Bromo | Increased dopamine D2 receptor affinity | Dopamine D2 Receptor | nih.gov |
| 4-Amino-5-chloro-2-methoxybenzoyl | 5-Iodo | Increased dopamine D2 receptor affinity | Dopamine D2 Receptor | nih.gov |
| Phenyl Ring of Carboxamide | 2-Hydroxy-4-methoxy | Selective antiproliferative activity | MCF-7 cell line | mdpi.com |
| Benzimidazole Core | Cyano group | Strong antiproliferative activity | Various cancer cell lines | mdpi.com |
Exploration of Steric, Electronic, and Lipophilic Contributions to Activity
The biological activity of derivatives is a multifactorial equation where steric, electronic, and lipophilic properties of the substituents collectively determine the compound's interaction with its biological target.
Steric Factors: The size and shape of substituents can dictate how a molecule fits into a binding pocket. In the case of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives, the selection of a 1-ethyl-4-methylhexahydro-1,4-diazepine ring as the amine moiety was found to be optimal for dopamine D2 receptor binding, indicating a specific steric requirement for this part of the molecule. nih.gov
Electronic Effects: The electronic properties of substituents, such as their ability to donate or withdraw electrons, can influence the binding affinity through electrostatic interactions, hydrogen bonding, and other non-covalent interactions. The enhanced activity of 5-bromo and 5-iodo analogues compared to the 5-chloro derivative in the 4-amino-2-methoxybenzamide (B3153486) series points to the role of electronic factors, as the electronegativity and polarizability of the halogen at C5 directly modulate the electronic distribution of the aromatic ring. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights and Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By developing robust QSAR models, it is possible to predict the activity of novel, unsynthesized compounds, thereby guiding lead optimization efforts and reducing the need for extensive experimental screening.
While specific QSAR studies on derivatives of this compound are not extensively reported in the public domain, the principles of QSAR have been successfully applied to structurally related classes of compounds. For example, a QSAR study was performed on a series of 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-yl derivatives as anticancer agents that inhibit the c-Met receptor tyrosine kinase. nih.gov This study utilized multiple linear regression, multiple nonlinear regression, and artificial neural networks to develop predictive models with high correlation coefficients (R values of 0.90, 0.91, and 0.92, respectively). nih.gov
The descriptors used in such QSAR models typically fall into several categories:
Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).
Steric Descriptors: These describe the size and shape of the molecule and its substituents, including molecular weight, volume, and surface area.
Lipophilic Descriptors: The most common lipophilic descriptor is logP, the logarithm of the partition coefficient between octanol (B41247) and water, which models the hydrophobicity of the compound.
A hypothetical QSAR study on a series of this compound derivatives might involve synthesizing a training set of compounds with diverse substituents at various positions of the aromatic ring. The biological activity of these compounds would be determined experimentally, and then a QSAR model would be developed using a range of calculated molecular descriptors. The resulting equation would provide a quantitative understanding of the structural requirements for activity and could be used to predict the potency of new, virtual compounds, allowing for the prioritization of synthetic efforts on the most promising candidates.
The following table illustrates the types of descriptors that would be relevant in a QSAR study of this compound derivatives.
| Descriptor Type | Examples | Potential Influence on Activity |
| Electronic | Hammett constants, Dipole moment, Partial atomic charges | Modulating electrostatic and hydrogen bonding interactions with the target. |
| Steric | Molar refractivity, van der Waals volume, Sterimol parameters | Determining the goodness of fit within the binding site. |
| Lipophilic | LogP, ClogP | Influencing membrane permeability and hydrophobic interactions with the target. |
| Topological | Wiener index, Kier & Hall connectivity indices | Capturing the overall size, shape, and degree of branching of the molecule. |
By integrating SAR and QSAR approaches, the design and development of novel, potent, and selective agents based on the this compound scaffold can be significantly accelerated.
Advanced Applications and Future Research Directions for 5 Chloro 2 Hydroxy 4 Methoxybenzonitrile and Its Derivatives
Role as a Key Building Block in Medicinal Chemistry
The structural framework of 5-Chloro-2-hydroxy-4-methoxybenzonitrile is of considerable interest in medicinal chemistry due to the prevalence of the substituted benzonitrile (B105546) motif in a variety of biologically active compounds. The interplay of its functional groups allows for the strategic design and synthesis of new molecular entities with therapeutic potential.
Precursor in the Synthesis of Active Pharmaceutical Ingredients (APIs)
While direct synthesis of commercial APIs starting from this compound is not extensively documented in publicly available literature, the chemical functionalities it possesses are integral to the structure of several important classes of drugs. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, both of which are common functionalities in APIs. The hydroxyl and methoxy (B1213986) groups can be modified to modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule.
Research on related structures highlights the potential of this compound. For instance, derivatives of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide have been synthesized and evaluated for their anti-cancer properties. researchgate.net In one study, these compounds demonstrated significant anti-proliferative activity against human ovarian and colon cancer cell lines. researchgate.net One of the most potent compounds in the series was found to induce cell cycle arrest and apoptosis in human pancreatic carcinoma cells. researchgate.net The synthesis of these derivatives often starts from a substituted benzoic acid, which can be conceptually derived from the hydrolysis of the nitrile group in this compound.
Furthermore, the benzonitrile fragment is a key component in several commercial drugs. nih.gov The ability of supramolecular macrocycles to precisely recognize and bind with benzonitrile derivatives, including FDA-approved drugs like crisaborole (B606811) (an anti-dermatitis agent) and alectinib (B1194254) (an anti-cancer drug), underscores the importance of this chemical moiety in drug-receptor interactions. nih.gov This suggests that this compound could serve as a valuable starting material for the synthesis of novel APIs containing this critical pharmacophore.
Development of Chemical Scaffolds for Drug Discovery Programs
The development of novel chemical scaffolds is a cornerstone of modern drug discovery. This compound and its derivatives offer a rich scaffold for the generation of compound libraries for high-throughput screening. The synthesis of new derivatives with an o-hydroxybenzamide structure has been explored to obtain biologically active compounds. researchgate.netscilit.com For example, the reaction of 5-chloro-2-hydroxy-N-phenylbenzamide with chloro-substituted acid ethyl esters has yielded new ester derivatives, which were further converted to hydrazides and hydrazones. researchgate.netscilit.com Such derivatization strategies allow for the systematic exploration of the chemical space around the core scaffold, increasing the probability of identifying new drug candidates.
The following table illustrates potential derivatization pathways for this compound to generate diverse chemical scaffolds.
| Functional Group | Derivatization Reaction | Potential New Functional Group(s) |
| Nitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH), Amide (-CONH2) |
| Nitrile (-CN) | Reduction | Amine (-CH2NH2) |
| Hydroxyl (-OH) | Etherification | Ether (-OR) |
| Hydroxyl (-OH) | Esterification | Ester (-OCOR) |
| Aromatic Ring | Electrophilic Substitution | Further substitution (e.g., -NO2, -Br) |
Utility in the Synthesis of Agrochemicals and Specialty Chemicals
The structural motifs present in this compound are also found in various agrochemicals. A patent has been filed for the synthesis of (S)-5-chloro-2-methoxycarbonyl-2-hydroxyl-1-indanone, which is described as belonging to the field of pesticide synthesis. google.com While this compound is not a direct derivative, its synthesis from a related chlorinated and methoxylated precursor highlights the utility of this substitution pattern in the development of new agrochemicals. google.com
In the realm of specialty chemicals, benzonitrile derivatives are used in a variety of applications. For instance, (4-chloro-phenylthio)-2 benzonitrile is used in the preparation of 2-chloro thioxanthone, a photoinitiator for the crosslinking of synthetic resins. google.com This indicates that the benzonitrile functionality is valuable for creating photoactive molecules, a potential application area for derivatives of this compound.
Potential as a Precursor for Advanced Materials
The electronic and optical properties of benzonitrile derivatives make them promising candidates for applications in advanced materials, particularly in the field of optoelectronics.
Building Blocks for Organic Semiconductors and Polymerizable Monomers
Benzonitrile derivatives are being explored for their potential in materials science due to their intriguing electronic and optical properties. researchgate.net While specific research on this compound in this context is limited, the general class of benzonitrile compounds has shown promise. The introduction of various donor and acceptor groups onto the benzonitrile scaffold can tune the electronic properties, making them suitable for use as organic semiconductors. The hydroxyl group on this compound could also be modified to introduce polymerizable functionalities, allowing it to be incorporated into larger polymer chains for various material applications.
Synthesis of Photoactive and Optoelectronic Materials
Recent research has highlighted the potential of benzonitrile derivatives in the development of photoactive and optoelectronic materials. researchgate.net Studies on donor-acceptor-donor' (D-A-D') fluorinated benzonitrile compounds have shown that they can exhibit thermally activated delayed fluorescence (TADF), a property that is highly desirable for use in Organic Light-Emitting Diodes (OLEDs). rsc.org These materials can also exhibit mechanochromic luminescence, where their emission color changes in response to mechanical stress. rsc.org
Furthermore, certain carbazol-9-yl-substituted benzonitrile compounds are known to be effective light-emitting materials. epo.orgrsc.org Patents have been granted for 2,3,4,5,6-pentasubstituted benzonitrile compounds that exhibit excellent light emission characteristics and are useful as light-emitting materials, including those that emit delayed fluorescence. epo.org The unique substitution pattern of this compound could be leveraged to synthesize novel benzonitrile derivatives with tailored photoactive and optoelectronic properties for applications in next-generation displays and lighting technologies.
The following table summarizes the potential applications of this compound derivatives in advanced materials.
| Application Area | Relevant Properties of Benzonitrile Derivatives | Potential Role of this compound |
| Organic Semiconductors | Tunable electronic properties through substitution | Core scaffold for synthesizing new semiconductor materials. |
| Polymerizable Monomers | Functional groups amenable to polymerization | The hydroxyl group can be modified to introduce polymerizable units. |
| Organic Light-Emitting Diodes (OLEDs) | Thermally Activated Delayed Fluorescence (TADF) | Precursor for synthesizing novel TADF emitters. |
| Photoactive Materials | Light-emitting properties, mechanochromic luminescence | Building block for creating new photoresponsive materials. |
Emerging Research Directions and Interdisciplinary Applications
The structural motif of this compound, characterized by its chlorinated and methoxylated phenolic nitrile structure, serves as a versatile scaffold for the development of novel compounds with a wide array of potential applications. Research into this and its derivative compounds is branching out from traditional chemical synthesis into more specialized and interdisciplinary fields.
One of the most promising areas of emerging research lies in the field of medicinal chemistry . Derivatives of the core 5-chloro-2-hydroxybenzoyl structure have shown significant biological activities. For instance, a series of novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of human adenovirus (HAdV). nih.gov Within this series, certain compounds demonstrated improved antiviral activity and significantly lower cytotoxicity compared to the lead compound, niclosamide. nih.gov These findings highlight the potential for developing new therapeutic agents against viral infections that currently lack effective treatments. nih.gov The preliminary mechanistic studies for some of these derivatives suggest they may target the HAdV DNA replication process or later stages of the viral life cycle. nih.gov
Further research is being directed towards the synthesis of hydrazone derivatives. For example, N′-(5-Chloro-2-hydroxybenzylidene)-4-methoxybenzohydrazide has been synthesized and its crystal structure elucidated. nih.gov Such structural studies are crucial for understanding the molecule's conformation and hydrogen bonding patterns, which are key to its interaction with biological targets. nih.gov
In the realm of agricultural science , the development of new pesticides and herbicides is an ongoing necessity. The core structure of this compound can be found in more complex molecules that may exhibit herbicidal or fungicidal properties. The strategic placement of chloro, hydroxyl, and methoxy groups on a benzene (B151609) ring is a common feature in many agrochemicals, suggesting that derivatives of this compound could be promising candidates for new crop protection agents.
The field of materials science also presents opportunities for the application of these compounds. For example, 5′-Chloro-2′-hydroxy-4′-methylacetophenone, a related compound, is used in the preparation of chalcones. sigmaaldrich.com These chalcones are, in turn, precursors for synthesizing novel pyrazoline derivatives and complexing agents used in the spectrophotometric determination of metal ions like vanadium(V). sigmaaldrich.com This indicates a potential application for derivatives of this compound in the development of new sensors, analytical reagents, and potentially even functional materials with specific optical or coordination properties.
The interdisciplinary nature of this research is evident as findings in one area can catalyze advancements in another. For example, the synthesis of novel derivatives for medicinal purposes can lead to the discovery of compounds with unique photophysical properties relevant to materials science. The synthetic methodologies themselves, such as those for producing 2-hydroxy-4-methoxybenzonitrile (B1312819) and its isomers, contribute to the broader field of organic synthesis. sigmaaldrich.comresearchgate.net
Detailed research findings on related structures provide a strong basis for future investigations into this compound and its derivatives. The table below summarizes key data on some of these related compounds.
| Compound Name | CAS Number | Molecular Formula | Application/Finding |
| N′-(5-Chloro-2-hydroxybenzylidene)-4-methoxybenzohydrazide | Not Available | C₁₅H₁₃ClN₂O₃ | The crystal structure has been determined, revealing details about its molecular conformation and hydrogen bonding. nih.gov |
| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogue (Compound 15) | Not Available | Not Specified | Showed improved anti-human adenovirus activity (IC₅₀ = 0.27 μM) and significantly decreased cytotoxicity (CC₅₀ = 156.8 μM) compared to niclosamide. nih.gov |
| 5′-Chloro-2′-hydroxy-4′-methylacetophenone | 28480-70-8 | C₉H₉ClO₂ | Used in the preparation of chalcones for the synthesis of novel pyrazoline derivatives and complexing agents for vanadium(V) determination. sigmaaldrich.com |
| 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide | 16673-34-0 | C₁₆H₁₇ClN₂O₄S | A pharmaceutical primary standard related to the API glyburide. |
Future research will likely focus on the targeted synthesis of this compound derivatives with optimized biological or material properties. This will involve computational modeling to predict activity, followed by efficient laboratory synthesis and thorough in vitro and in vivo testing. The continued exploration of this chemical space is expected to yield novel molecules with significant practical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
